molecular formula C10H12N+ B12434462 N-methylidyne-4-propylanilinium

N-methylidyne-4-propylanilinium

Cat. No.: B12434462
M. Wt: 146.21 g/mol
InChI Key: IUOBXIWFYNHRRM-UHFFFAOYSA-N
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Description

N-methylidyne-4-propylanilinium is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a methylidyne group attached to a 4-propylanilinium moiety, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylidyne-4-propylanilinium typically involves the reaction of 4-propylaniline with a methylidyne source under controlled conditions. One common method is the reaction of 4-propylaniline with methylidyne chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-methylidyne-4-propylanilinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the methylidyne group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of this compound hydrides.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

N-methylidyne-4-propylanilinium has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methylidyne-4-propylanilinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may modulate signal transduction pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-methylidyne-4-ethylbenzenaminium
  • N-methylidyne-4-butylanilinium
  • N-methylidyne-4-isopropylanilinium

Uniqueness

N-methylidyne-4-propylanilinium stands out due to its specific structural configuration, which imparts unique chemical and physical properties

Properties

Molecular Formula

C10H12N+

Molecular Weight

146.21 g/mol

IUPAC Name

methylidyne-(4-propylphenyl)azanium

InChI

InChI=1S/C10H12N/c1-3-4-9-5-7-10(11-2)8-6-9/h2,5-8H,3-4H2,1H3/q+1

InChI Key

IUOBXIWFYNHRRM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)[N+]#C

Origin of Product

United States

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